![molecular formula C16H24N2O3 B14538902 3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile CAS No. 62129-71-9](/img/structure/B14538902.png)
3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile is an organic compound with the molecular formula C18H31NO5 It is a complex molecule featuring multiple functional groups, including a hydroxy group, a phenoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to use electrophilic aromatic substitution to introduce the phenoxy group onto a benzene ring, followed by nucleophilic substitution to attach the hydroxy and amino groups. The nitrile group can be introduced through a reaction with a suitable nitrile precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: A beta-blocker with a similar phenoxy group.
Propranolol: Another beta-blocker with a similar structure.
Carazolol: A compound with a similar amino and hydroxy group arrangement.
Uniqueness
3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
62129-71-9 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
3-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]amino]butanenitrile |
InChI |
InChI=1S/C16H24N2O3/c1-13(7-9-17)18-11-15(19)12-21-16-5-3-14(4-6-16)8-10-20-2/h3-6,13,15,18-19H,7-8,10-12H2,1-2H3 |
InChI Key |
GXDNPKQHTCEMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)NCC(COC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



arsanium perchlorate](/img/structure/B14538829.png)
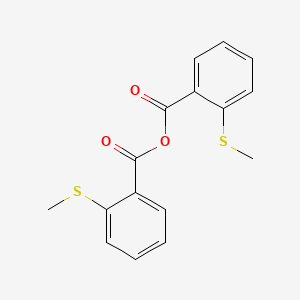
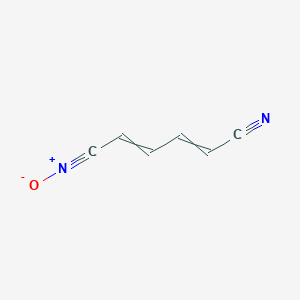
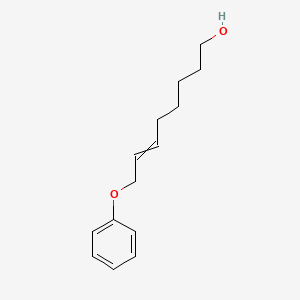
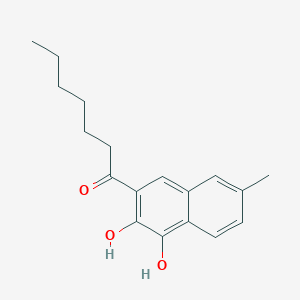
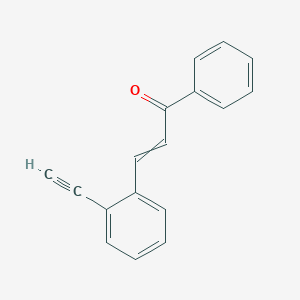
![Naphthalene, 1,1'-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis-](/img/structure/B14538859.png)
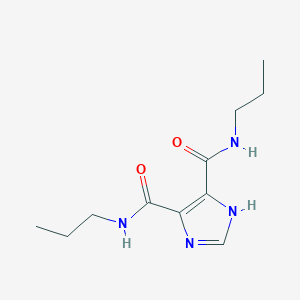
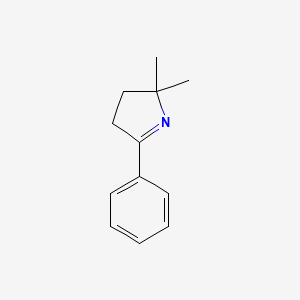
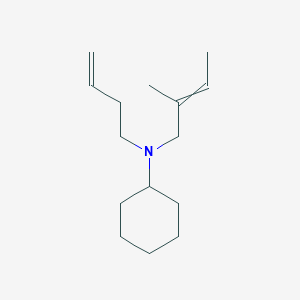

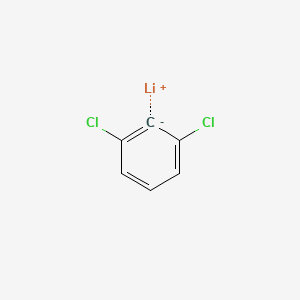
![2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14538916.png)
